molecular formula C7H13NO3 B142589 3-(Allyloxycarbonylamino)-1-propanol CAS No. 156801-29-5

3-(Allyloxycarbonylamino)-1-propanol

Cat. No. B142589
M. Wt: 159.18 g/mol
InChI Key: ZKLMTPLBEYYNKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of allyl alcohol as a starting material. For instance, the selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol using metal oxide catalysts has been reported, with MgO providing the highest yield . Additionally, a novel one-pot synthetic strategy for 3-(allyloxy)-propylidene acetals of natural terpenoids has been developed using ceric ammonium nitrate as a catalyst, which is both chemo and regioselective . These methods could potentially be adapted for the synthesis of 3-(Allyloxycarbonylamino)-1-propanol by introducing the appropriate amino group in the reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Allyloxycarbonylamino)-1-propanol can be confirmed using techniques such as NMR, mass, and IR spectral data . Single crystal X-ray analysis has also been used to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the molecular structure of 3-(Allyloxycarbonylamino)-1-propanol once synthesized.

Chemical Reactions Analysis

The chemical reactions involving allyl groups and propanol derivatives are diverse. For example, the enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol has been achieved, demonstrating the potential for stereoselective synthesis . Radical 1,2-alkylarylation/acylarylation of allylic alcohols with aldehydes via neophyl rearrangement has been developed as a metal-free method, yielding 1,2-diphenyl-3-alkyl propanones . These reactions highlight the reactivity of allyl-containing compounds and could be relevant when considering the chemical reactions of 3-(Allyloxycarbonylamino)-1-propanol.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(Allyloxycarbonylamino)-1-propanol are not directly reported, the properties of similar compounds can be inferred. The solubility, stability, and reactivity of these compounds can be influenced by the presence of the allyl group and the propanol backbone. For example, the synthesis of 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt involves an intermediate that is synthesized from epichlorohydrin and sodium bisulfite, indicating the potential for sulfonation reactions .

Scientific Research Applications

Synthesis Applications

  • Selective Synthesis of 3-Methoxy-1-propanol : This research investigated the addition of methanol to allyl alcohol with metal oxides and zeolites catalysts in liquid phase, leading to the selective formation of 3-methoxy-1-propanol. This highlights the potential use of 3-(allyloxycarbonylamino)-1-propanol in the synthesis of various chemical compounds (Yamakawa et al., 2001).

Biochemical Applications

  • Asymmetric Synthesis of Chiral Intermediates : A study demonstrated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in antidepressant drugs, showing the biochemical relevance of related compounds (Choi et al., 2010).

Catalytic Applications

  • Catalytic Oxy-Dehydrogenation and Combustion : Research on the catalytic oxidation of C3 alcohols, including allyl alcohol (a component of 3-(allyloxycarbonylamino)-1-propanol), demonstrated their transformation into carbonyl compounds over Mn3O4, emphasizing the role of such compounds in catalytic processes (Baldi et al., 1998).

Polymer Chemistry

  • Plasma Polymerization : Plasma polymers derived from monomers like allyl alcohol were studied, revealing the formation of polymers with high hydroxyl content, suggesting the importance of 3-(allyloxycarbonylamino)-1-propanol in the development of functionalized polymers (Fally et al., 1996).

Environmental Chemistry

  • Atmospheric Degradation Studies : The atmospheric degradation of compounds similar to 3-(allyloxycarbonylamino)-1-propanol, like 3-ethoxy-1-propanol, was studied to understand their reactivity with atmospheric radicals, providing insights into their environmental impact (Aranda et al., 2021).

Safety And Hazards

The safety data sheet for “3-(Allyloxycarbonylamino)-1-propanol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

prop-2-enyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,9H,1,3-6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMTPLBEYYNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408914
Record name 3-(Allyloxycarbonylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxycarbonylamino)-1-propanol

CAS RN

156801-29-5
Record name 3-(Allyloxycarbonylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Allyloxycarbonylamino)-1-propanol
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